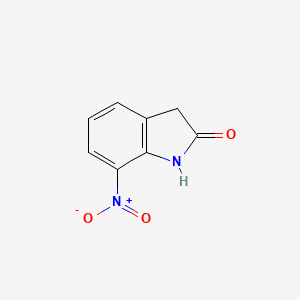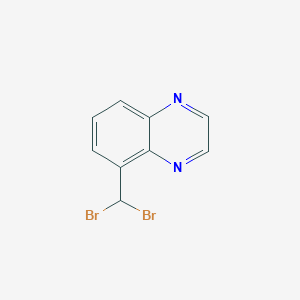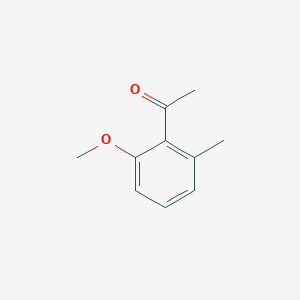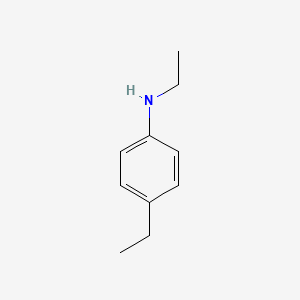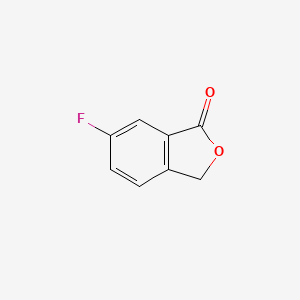
6-フルオロ-3H-イソベンゾフラン-1-オン
概要
説明
6-Fluoro-3H-isobenzofuran-1-one is a fluorinated derivative of isobenzofuran-1-one, a compound known for its diverse applications in organic synthesis and medicinal chemistry. The presence of a fluorine atom in the molecular structure enhances its reactivity and potential biological activity, making it a compound of interest in various scientific fields.
科学的研究の応用
6-Fluoro-3H-isobenzofuran-1-one has several applications in scientific research:
作用機序
Target of Action
It is known that benzofuran compounds, to which this compound belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Based on the known activities of benzofuran compounds, it can be inferred that the compound may interact with its targets to induce changes that lead to its biological activities .
生化学分析
Biochemical Properties
6-Fluoro-3H-isobenzofuran-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the bioavailability of other compounds .
Cellular Effects
The effects of 6-Fluoro-3H-isobenzofuran-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it has been found to alter the activity of key signaling molecules such as kinases and phosphatases, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 6-Fluoro-3H-isobenzofuran-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting various cellular processes. Additionally, 6-Fluoro-3H-isobenzofuran-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-3H-isobenzofuran-1-one have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-3H-isobenzofuran-1-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .
Dosage Effects in Animal Models
The effects of 6-Fluoro-3H-isobenzofuran-1-one vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage. These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
6-Fluoro-3H-isobenzofuran-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo various metabolic reactions, including hydroxylation and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Transport and Distribution
The transport and distribution of 6-Fluoro-3H-isobenzofuran-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its potential toxicity .
Subcellular Localization
6-Fluoro-3H-isobenzofuran-1-one exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum and the nucleus, through specific targeting signals and post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-fluoro-3H-isobenzofuran-1-one involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant. This environmentally benign procedure does not require a catalyst and can be completed in a single step . Another method involves the [4 + 2] cycloaddition of dienes with suitable fluorinated precursors, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of 6-fluoro-3H-isobenzofuran-1-one typically involves large-scale oxidation processes using molecular oxygen or hydrogen peroxide in subcritical water. These methods are favored for their efficiency, cost-effectiveness, and minimal environmental impact .
化学反応の分析
Types of Reactions
6-Fluoro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form isobenzofuran-1,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroisobenzofuran derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
Oxidation: Isobenzofuran-1,3-dione derivatives.
Reduction: Dihydroisobenzofuran derivatives.
Substitution: Various substituted isobenzofuran derivatives depending on the nucleophile used.
類似化合物との比較
6-Fluoro-3H-isobenzofuran-1-one can be compared with other similar compounds such as:
Isobenzofuran-1-one: Lacks the fluorine atom, resulting in different reactivity and biological activity.
3-Benzylideneisobenzofuran-1-one: Known for its potent antioxidant and antiplatelet activities.
4,6-Dihydroxy-5-methoxy-7-methylphthalide: A naturally occurring derivative with significant antioxidant properties.
The presence of the fluorine atom in 6-fluoro-3H-isobenzofuran-1-one makes it unique, as it enhances the compound’s reactivity and potential biological activity compared to its non-fluorinated counterparts .
特性
IUPAC Name |
6-fluoro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPVIFOWOOZXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457515 | |
| Record name | 6-fluoro-3H-isobenzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23932-84-5 | |
| Record name | 6-fluoro-3H-isobenzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

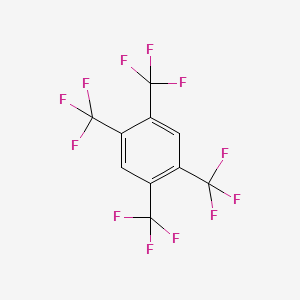
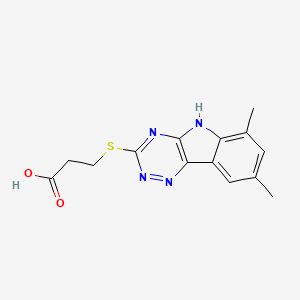
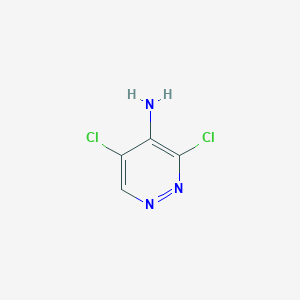
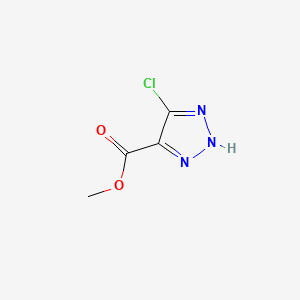
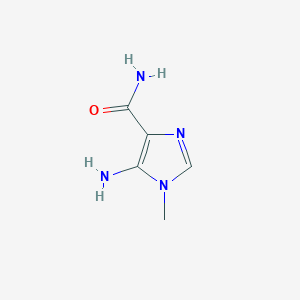
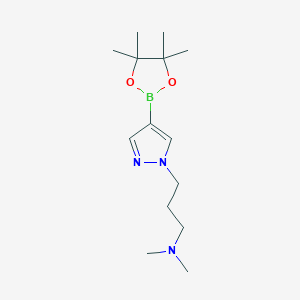
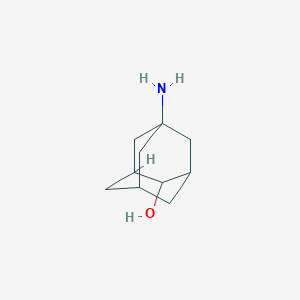
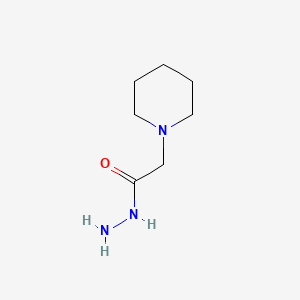
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
